molecular formula C26H34N2P2 B15284962 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene

Katalognummer: B15284962
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: WKORNPSVAFGDRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is a bidentate phosphine ligand with the molecular formula C26H34N2P2. This compound is known for its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene typically involves the reaction of 2-chloromethylpyridine with tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are metal-phosphine complexes, which are used in various catalytic applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic processes. The pyridine nitrogen atoms also play a crucial role in stabilizing the metal-ligand complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is unique due to the presence of pyridine rings, which provide additional stabilization to the metal complexes. This makes it particularly effective in catalytic applications where stability and reactivity are crucial .

Eigenschaften

Molekularformel

C26H34N2P2

Molekulargewicht

436.5 g/mol

IUPAC-Name

tert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]-pyridin-2-ylphosphane

InChI

InChI=1S/C26H34N2P2/c1-25(2,3)29(23-15-9-11-17-27-23)19-21-13-7-8-14-22(21)20-30(26(4,5)6)24-16-10-12-18-28-24/h7-18H,19-20H2,1-6H3

InChI-Schlüssel

WKORNPSVAFGDRF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C2=CC=CC=N2)C(C)(C)C)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.